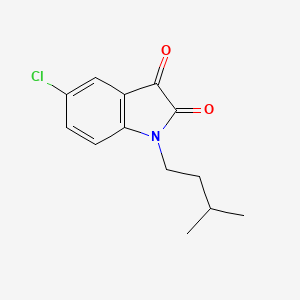

5-Chloro-1-isopentylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(3-methylbutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHWIQFYLGKKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Isopentylindoline 2,3 Dione

Strategies for Core 5-Chloroindoline-2,3-dione Synthesis

The synthesis of the foundational 5-chloroindoline-2,3-dione, also known as 5-chloroisatin (B99725), is a critical first step. Various methods have been developed, ranging from classic multi-step procedures to more modern and efficient routes.

Multi-Step Approaches to 5-Chloroindoline-2,3-dione (e.g., from 4-substituted anilines)

A well-established and frequently utilized method for the synthesis of 5-chloroisatin is a multi-step approach starting from 4-chloroaniline, which is a variation of the Sandmeyer isatin (B1672199) synthesis. bdpsjournal.orgbanglajol.infobdpsjournal.org This process involves two key stages: the formation of an intermediate, 4-chlorooximinoacetanilide, followed by an acid-catalyzed cyclization to yield the desired product. bdpsjournal.orgnih.gov

The first step involves the reaction of 4-chloroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to produce 4-chlorooximinoacetanilide. bdpsjournal.orgnih.gov This intermediate is then isolated and subjected to cyclization.

The cyclization is typically achieved by treating the 4-chlorooximinoacetanilide with a strong acid, such as concentrated sulfuric acid. bdpsjournal.orgbanglajol.info The acid catalyzes an intramolecular electrophilic substitution, leading to the formation of the 5-chloroindoline-2,3-dione ring system. bdpsjournal.org This method, while reliable, often involves harsh reaction conditions and can be lengthy.

A representative procedure for the cyclization of p-chlorooximinoacetanilide to 5-chloroisatin involves treating the former with concentrated sulfuric acid at a controlled temperature, which results in a yield of approximately 70%. banglajol.info

Modern and Efficient Synthetic Routes to 5-Chloro-Substituted Isatins

In recent years, there has been a drive to develop more efficient and environmentally benign methods for the synthesis of isatin derivatives. While specific examples detailing the synthesis of 5-chloroindoline-2,3-dione using these modern techniques are not extensively documented in readily available literature, general advancements in isatin synthesis are noteworthy. These include metal-free synthesis pathways and photocatalytic methods. researchgate.net

One of the contemporary approaches involves the oxidation of indole (B1671886) derivatives. For instance, an environmentally friendly method utilizes oxygen as the oxidizing agent in the presence of a photosensitizer. chemicalbook.com Another modern, metal-free approach for the synthesis of N-alkylated and N-arylated isatins proceeds from 2-amino acetophenones via C-H bond activation and subsequent internal cyclization. chemicalbook.com While these methods are promising for the synthesis of various isatin derivatives, their specific application and efficiency for producing 5-chloro-substituted isatins require further investigation and documentation.

N-Alkylation with Isopentyl and Related Hydrocarbon Chains

Once the 5-chloroindoline-2,3-dione core is synthesized, the next crucial step is the introduction of the isopentyl group at the nitrogen atom (N-1 position). This is typically achieved through an N-alkylation reaction.

Direct N-Alkylation Protocols for Indoline-2,3-diones

Direct N-alkylation of the isatin nucleus is a common and effective method for introducing a variety of substituents. This reaction is typically carried out by treating the isatin with an appropriate alkylating agent, in this case, an isopentyl halide such as isopentyl bromide, in the presence of a base. nih.govresearchgate.net

The reaction is generally performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the reaction. researchgate.net The choice of base is critical, with common options including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.gov Microwave-assisted N-alkylation has also emerged as a powerful technique, significantly reducing reaction times and often improving yields. nih.gov

Application of Phase Transfer Catalysis in N-Isopentylation and Analogous Alkylations

Phase-transfer catalysis (PTC) has proven to be a highly effective technique for the N-alkylation of isatins, including 5-chloro-substituted derivatives. researchgate.netphasetransfer.comphasetransfer.com This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where it can react with the alkylating agent. researchgate.netnih.gov

In a typical PTC setup for the N-alkylation of 5-chloroisatin, the reaction is carried out in a solvent such as DMF with a base like potassium carbonate and a catalytic amount of TBAB at room temperature. internationaljournalssrg.org This methodology has been successfully used for the N-alkylation of isatin with various long-chain alkyl bromides, demonstrating the versatility of PTC in this context. researchgate.net

Table 1: N-Alkylation of Isatin with Various Alkyl Bromides under Phase-Transfer Catalysis

| Alkylating Agent | Product | Yield (%) |

| n-Octyl bromide | 1-Octylindoline-2,3-dione | 80 |

| n-Nonyl bromide | 1-Nonylindoline-2,3-dione | 82 |

| n-Decyl bromide | 1-Decylindoline-2,3-dione | 80 |

| n-Dodecyl bromide | 1-Dodecylindoline-2,3-dione | 85 |

| n-Tetradecyl bromide | 1-Tetradecylindoline-2,3-dione | 83 |

| n-Hexadecyl bromide | 1-Hexadecylindoline-2,3-dione | 85 |

Data sourced from a study on the alkylation of isatin with long-chain alkyl bromides under PTC conditions. researchgate.net

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the N-alkylation of 5-chloroindoline-2,3-dione requires careful optimization of several reaction parameters. The choice of base, solvent, temperature, and catalyst can all significantly impact the outcome of the reaction.

Studies on the N-alkylation of isatin have shown that bases like potassium carbonate and cesium carbonate in solvents such as DMF or N-methyl-2-pyrrolidinone (NMP) provide excellent results. nih.gov For instance, in microwave-assisted reactions, the use of K₂CO₃ or Cs₂CO₃ in a few drops of DMF or NMP has been found to be highly effective. nih.gov

The optimization of conditions for phase-transfer catalyzed N-alkylation also involves considering the nature of the catalyst and the reaction temperature. While many PTC reactions are run at room temperature, gentle heating can sometimes improve the reaction rate and yield. The concentration of the catalyst is another factor to consider, as too little may result in a slow reaction, while an excess may not provide any additional benefit and can complicate purification.

Table 2: Optimization of Base and Solvent for Microwave-Assisted N-Alkylation of Isatin with Ethyl Chloroacetate

| Base | Solvent | Yield (%) |

| K₂CO₃ | DMF | 76 |

| Cs₂CO₃ | DMF | 93 |

| K₂CO₃ | NMP | Similar to DMF |

| Cs₂CO₃ | NMP | Similar to DMF |

| Na₂CO₃ | DMF | Lower |

| CaH₂ | DMF | Lower |

| TEA | DMF | Lower |

| LiOH | DMF | Lower |

| NMM | DMF | Lower |

| NaOEt | DMF | Lower |

Data adapted from a study on microwave-assisted N-alkylation of isatin. nih.gov The table illustrates the effect of different bases on the reaction yield.

Alternative Synthetic Pathways Towards the 5-Chloro-1-isopentylindoline-2,3-dione Scaffold

While the direct N-alkylation of 5-chloro-1H-indole-2,3-dione (5-chloroisatin) represents a primary route to the title compound, alternative methodologies focus on the construction of the core indoline-2,3-dione scaffold itself. These pathways provide different strategic approaches, often beginning with simpler, more readily available starting materials. The most prominent of these is the Sandmeyer isatin synthesis. chemicalbook.combiomedres.usirapa.orgsynarchive.com

The Sandmeyer methodology, a long-established and reliable process, constructs the isatin ring system from a corresponding aniline. chemicalbook.combiomedres.ussynarchive.com For the synthesis of the key 5-chloroisatin precursor, the process commences with 4-chloroaniline. The synthesis is a two-step procedure. synarchive.combanglajol.infobdpsjournal.orgresearchgate.netsemanticscholar.org

Formation of an Isonitrosoacetanilide Intermediate : The first step involves a condensation reaction between 4-chloroaniline, chloral hydrate, and hydroxylamine hydrochloride. chemicalbook.combiomedres.ussynarchive.com This reaction, typically conducted in an aqueous solution of sodium sulfate, yields 4'-chloro-2-(hydroxyimino)acetanilide (also known as p-chlorooximinoacetanilide). banglajol.inforesearchgate.net

Acid-Catalyzed Cyclization : The intermediate isonitrosoacetanilide is then subjected to strong acid-catalyzed cyclization. chemicalbook.combiomedres.us Concentrated sulfuric acid is traditionally used to induce an intramolecular electrophilic substitution, which, after hydrolysis, furnishes the 5-chloroisatin scaffold. chemicalbook.combanglajol.info

Once the 5-chloroisatin scaffold is obtained via this alternative route, the subsequent N-alkylation with an isopentyl halide can be performed as previously described to yield the final product, this compound.

Other classical methods for isatin synthesis, such as the Stolle and Gassman syntheses, also represent potential, though less commonly cited for this specific substitution pattern, alternative pathways to the core ring system. chemicalbook.combiomedres.us The Stolle reaction involves the cyclization of an N-aryl-2-chloro-2-oxoacetamide with a Lewis acid, while the Gassman synthesis proceeds via a 3-(methylthio)-2-oxindole intermediate. biomedres.usimist.ma

Table 1: Overview of the Sandmeyer Synthesis for the 5-Chloroisatin Scaffold

| Step | Starting Materials | Key Reagents | Intermediate/Product | Typical Conditions |

| 1 | 4-chloroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | 4'-chloro-2-(hydroxyimino)acetanilide | Aqueous solution |

| 2 | 4'-chloro-2-(hydroxyimino)acetanilide | Concentrated sulfuric acid | 5-chloro-1H-indole-2,3-dione | Controlled temperature |

Scale-Up Considerations and Industrial Synthesis Potential

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, including the scalability of the chosen synthetic route, process safety, cost-effectiveness, and waste management.

N-Alkylation Route:

The direct N-alkylation of 5-chloroisatin using phase-transfer catalysis (PTC) is a promising route for industrial application. researchgate.net PTC is a powerful technique used in industrial settings because it can enhance reaction rates, improve yields, and allow for the use of inexpensive inorganic bases (like potassium carbonate) in a biphasic system, simplifying product work-up. researchgate.netresearchgate.net

However, scaling up PTC reactions in traditional batch reactors presents challenges. researchgate.net Key issues include:

Heat and Mass Transfer Limitations : Large batch reactors can have inefficient stirring and temperature control, leading to localized overheating and reduced reaction rates. researchgate.net

Process Safety : The exothermicity of the alkylation reaction must be carefully managed on a large scale to prevent runaway reactions.

Separation Issues : Separation of the organic and aqueous phases, as well as the catalyst, can be more complex at an industrial scale.

To circumvent these issues, modern approaches favor continuous flow reactors. researchgate.netrsc.org A continuous process offers significantly better heat and mass transfer, enhanced safety due to the small reaction volume at any given time, and the potential for integrated separation modules (e.g., membrane or gravity separators). rsc.org This approach can lead to a safer, more efficient, and higher-quality production of N-alkylated isatins. rsc.org

Sandmeyer Synthesis Route:

The Sandmeyer synthesis is a well-established industrial method for producing isatins. chemicalbook.combiomedres.ussinocurechem.com However, it has notable drawbacks for large-scale production. The primary concern is the use of large quantities of concentrated sulfuric acid for the cyclization step. irapa.org This raises significant safety, handling, and environmental issues related to the storage, use, and disposal of corrosive acid waste. While effective, the harsh conditions can limit its application, particularly if the starting aniline contains sensitive functional groups. irapa.org Optimization of this route would focus on minimizing acid waste and developing robust safety protocols.

Table 2: Comparison of Synthetic Routes for Industrial Potential

| Feature | N-Alkylation via PTC | Sandmeyer Synthesis |

| Starting Materials | 5-chloroisatin, Isopentyl halide | 4-chloroaniline, Chloral hydrate, Hydroxylamine HCl |

| Key Reagents | K₂CO₃, Phase-transfer catalyst (e.g., TBAB) | Concentrated H₂SO₄ |

| Process Type | Amenable to both batch and continuous flow | Typically batch process |

| Primary Scale-Up Challenge | Heat/mass transfer in batch reactors | Use and disposal of large volumes of corrosive acid |

| Industrial Viability | High, especially with continuous flow technology | Moderate, established but with significant safety and environmental concerns |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1 Isopentylindoline 2,3 Dione and Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 5-Chloro-1-isopentylindoline-2,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity of the isopentyl group to the nitrogen atom of the 5-chloro-substituted indoline-2,3-dione core.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the disubstituted benzene (B151609) ring and the aliphatic protons of the isopentyl side chain.

The aromatic region is expected to show three signals for the protons at positions C4, C6, and C7. The chlorine atom at C5 significantly influences the electronic environment, causing predictable shifts. The H-4 proton typically appears as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet, with coupling constants characteristic of ortho and meta relationships.

The signals for the isopentyl group are found in the upfield aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are deshielded and appear as a triplet. The subsequent methylene (CH₂) and methine (CH) protons will present as complex multiplets, while the two terminal methyl (CH₃) groups, being chemically equivalent, will appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.6 - 7.8 | d |

| H-6 | 7.4 - 7.6 | dd |

| H-7 | 7.0 - 7.2 | d |

| N-CH₂ | 3.6 - 3.8 | t |

| -CH₂- | 1.6 - 1.8 | m |

| -CH(CH₃)₂ | 1.9 - 2.1 | m |

Predicted values are based on analyses of similar N-alkylated isatin (B1672199) structures. d: doublet, dd: doublet of doublets, t: triplet, m: multiplet.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, thirteen distinct signals are expected, corresponding to the eight carbons of the chloro-indoline core and the five carbons of the isopentyl chain.

The most downfield signals are attributed to the two carbonyl carbons (C2 and C3) of the dione (B5365651) functionality, typically appearing in the range of 158-185 ppm. sci-hub.stlibretexts.org The eight aromatic carbons of the isatin core resonate between 110-150 ppm. The carbon atom bearing the chlorine (C5) and the carbons adjacent to the carbonyls and nitrogen (C3a, C7a) show characteristic shifts. The five aliphatic carbons of the isopentyl group appear in the upfield region (20-45 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | ~183 |

| C3 (C=O) | ~158 |

| C3a | ~118 |

| C4 | ~125 |

| C5 | ~129 |

| C6 | ~138 |

| C7 | ~112 |

| C7a | ~148 |

| N-CH₂ | ~42 |

| -CH₂- | ~38 |

| -CH(CH₃)₂ | ~26 |

Chemical shifts are approximate and based on typical values for substituted isatins and alkyl chains. libretexts.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would clearly show correlations between adjacent protons in the isopentyl chain (e.g., N-CH₂ to the next CH₂) and between the coupled aromatic protons (H-6 with H-4 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each protonated carbon in both the aromatic ring and the isopentyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the signal from the N-CH₂ protons to the C2 and C7a carbons of the indoline (B122111) ring, which firmly establishes the N-alkylation site. Correlations from aromatic protons to the carbonyl carbons would further confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It can be used to confirm the conformation of the isopentyl chain relative to the indoline ring system.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and confirmation of the molecular formula of this compound (C₁₃H₁₄ClNO₂).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion, which provides valuable structural information. Studies on analogous N-alkyl substituted isatin derivatives show a characteristic fragmentation pathway. researchgate.net The primary fragmentation event is typically the cleavage of the nitrogen-carbon (N-C) bond of the alkyl substituent. scispace.com For this compound, this would result in the loss of the isopentyl radical and the formation of a prominent fragment ion corresponding to the 5-chloroisatin (B99725) cation. Further fragmentation of the isatin core, such as the loss of carbon monoxide (CO), may also be observed.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₅ClNO₂⁺ | 268.0786 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₃H₁₄ClNO₂Na⁺ | 290.0605 | Sodium Adduct |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound are dominated by the absorptions of the dicarbonyl system.

The key feature in the IR spectrum is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the C2 and C3 carbonyl groups. These typically appear in the region of 1730-1770 cm⁻¹ for the C2=O (amide) and 1710-1750 cm⁻¹ for the C3=O (ketone) group. Other significant bands include C-H stretching vibrations for the aromatic and aliphatic portions (2850-3100 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3050 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=O (Amide, C2) | Stretch | 1730 - 1770 |

| C=O (Ketone, C3) | Stretch | 1710 - 1750 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1350 - 1390 |

Electronic Spectroscopy (UV-Vis) for Chromophoric System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophoric system. The indoline-2,3-dione core constitutes a well-defined chromophore. The UV-Vis spectrum of isatin and its derivatives typically exhibits absorption maxima corresponding to π → π* electronic transitions within the aromatic ring and the conjugated dicarbonyl system. nih.gov

For this compound, the spectrum is expected to show characteristic absorption bands in the UV region. The presence of the chloro substituent on the aromatic ring and the alkyl group on the nitrogen may cause slight bathochromic (red shift) or hypsochromic (blue shift) effects on the absorption maxima compared to unsubstituted isatin. acs.org Analysis of the spectrum in solvents of varying polarity can also provide insights into the nature of the electronic transitions.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Solvent | Predicted λₘₐₓ (nm) | Associated Transition |

|---|---|---|

| Methanol / Ethanol | 250 - 260 | π → π* |

| Methanol / Ethanol | 310 - 330 | π → π* |

Values are approximate and based on general data for substituted isatins. nih.govacs.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. For this compound and its analogues, this technique elucidates the precise arrangement of atoms, the nature of the covalent bonds, and the non-covalent interactions that govern the crystal packing. While the specific crystal structure for this compound is not publicly documented, detailed analyses of closely related analogues, such as 5-Chloroindoline-2,3-dione and 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione, offer a robust framework for understanding its solid-state architecture.

Determination of Molecular Conformation and Planarity

The core indoline-2,3-dione ring system in these compounds exhibits a high degree of planarity. In the parent analogue, 5-Chloroindoline-2,3-dione, the non-hydrogen atoms of the molecule are nearly perfectly planar, with a root-mean-square (r.m.s.) deviation of only 0.023 Å. nih.govnih.gov This planarity is a key feature of the isatin scaffold.

For N-substituted analogues like 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione, the indoline ring system itself remains essentially planar (r.m.s. deviation = 0.009 Å). researchgate.net The substituent at the N1 position, in this case, a propynyl (B12738560) group, is oriented nearly perpendicular to this plane. The dihedral angle between the mean plane of the indoline ring and the plane of the N-substituent is reported to be 73.8°. researchgate.net This orthogonal conformation minimizes steric hindrance and is a common feature in N-substituted isatins. By extension, the isopentyl group of this compound is expected to adopt a similar orientation relative to the planar chloro-indolinedione core.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed crystallographic data from analogues provide precise measurements of the molecular geometry. The bond lengths and angles within the 5-chloroisatin core are consistent with its hybrid aromatic and diketone character. The C=O bond lengths are typical for ketones, and the bond lengths within the benzene ring are characteristic of a substituted aromatic system. The introduction of an N-alkyl group, such as a propynyl or isopentyl chain, does not significantly alter the geometry of the core isatin framework.

Below are selected bond lengths and angles for the analogue 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione, which serve as representative values for this class of compounds. researchgate.net

| Bond | Length (Å) |

|---|---|

| Cl1—C5 | 1.742 |

| O1—C2 | 1.214 |

| O2—C3 | 1.215 |

| N1—C2 | 1.375 |

| N1—C8 | 1.365 |

| C2—C3 | 1.554 |

| C4—C5 | 1.376 |

| Angle | Value (°) |

|---|---|

| C8—N1—C2 | 110.8 |

| O1—C2—N1 | 126.1 |

| O1—C2—C3 | 127.3 |

| N1—C2—C3 | 106.6 |

| O2—C3—C2 | 125.7 |

| C6—C5—Cl1 | 119.5 |

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The non-covalent interactions in the crystal lattice dictate the material's properties. The nature of these interactions is highly dependent on the substituent at the N1 position.

Hydrogen Bonding : In the unsubstituted analogue, 5-Chloroindoline-2,3-dione, the presence of the N-H group facilitates the formation of strong N—H⋯O hydrogen bonds. nih.govnih.gov These bonds link molecules into chains. For N-alkylated derivatives like this compound, this classical hydrogen bonding is absent. Instead, weaker C—H⋯O interactions become significant. In the crystal structure of 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione, molecules are linked by C—H⋯O hydrogen bonds, forming zigzag chains. researchgate.net

π-π Stacking : The planar, electron-deficient aromatic system of the isatin core is well-suited for π-π stacking interactions. In the crystal structure of 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione, these interactions are observed between adjacent molecules, with an inter-centroid distance of 3.728 Å. researchgate.net This type of interaction is a crucial factor in the stabilization of the crystal packing, particularly for planar aromatic molecules.

Halogen Bonding : Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov While not explicitly detailed in the primary analogue studies found, the chlorine atom at the C5 position represents a potential halogen bond donor site, which could interact with electron-rich atoms like the carbonyl oxygens of neighboring molecules to further influence the supramolecular assembly. mdpi.com

Elucidation of Crystal Packing and Supramolecular Organization

The combination of the intermolecular forces described above results in a specific three-dimensional crystal packing arrangement. In the case of 5-Chloroindoline-2,3-dione, N—H⋯O hydrogen bonds create primary chains which are further cross-linked by C—H⋯O interactions. nih.gov

Theoretical and Computational Chemistry Studies of 5 Chloro 1 Isopentylindoline 2,3 Dione

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a cornerstone for investigating the intricacies of molecular systems. These methods allow for the detailed examination of a molecule's electronic and structural properties. For 5-Chloro-1-isopentylindoline-2,3-dione, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics. Such studies on analogous 5-chloroindoline-2,3-dione derivatives have demonstrated the utility of methods like B3LYP with a 6-31G basis set for achieving a balance between computational cost and accuracy. internationaljournalssrg.orgsemanticscholar.org

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Gap)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring system, while the LUMO would likely be centered on the electron-deficient dione (B5365651) moiety. The isopentyl group, being an electron-donating alkyl chain, would subtly influence the energy levels of these orbitals. Theoretical calculations on similar structures, such as 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione, have been performed to understand these electronic properties. researchgate.net

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.

Charge Distribution and Electrostatic Surface Potential (ESP)

The distribution of electron density within a molecule dictates its electrostatic interactions and provides a roadmap for its reactivity. An Electrostatic Surface Potential (ESP) map visually represents the charge distribution on the molecular surface.

In this compound, the electronegative oxygen and chlorine atoms are expected to create regions of negative electrostatic potential (red/yellow), indicating areas prone to electrophilic attack. Conversely, the hydrogen atoms of the isopentyl group and the aromatic ring would exhibit positive electrostatic potential (blue), highlighting sites for potential nucleophilic interaction. The carbonyl carbons of the dione group would also be electrophilic centers.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For this compound, the aromatic protons would appear in the downfield region of the ¹H NMR spectrum, while the protons of the isopentyl chain would be found in the upfield region. The carbonyl carbons would be highly deshielded in the ¹³C NMR spectrum.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different bond vibrations within the molecule. For this compound, characteristic strong absorption bands would be predicted for the C=O stretching of the dione group, C-Cl stretching, and various C-H and C-N vibrations.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals, particularly the HOMO-LUMO transition, can be predicted to understand the UV-Vis absorption spectrum. The π-π* transitions within the aromatic system are expected to be the most prominent.

Table 2: Predicted Key Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm), Aromatic Protons | 7.0 - 8.0 |

| ¹H NMR | Chemical Shift (ppm), Isopentyl Protons | 0.9 - 4.0 |

| ¹³C NMR | Chemical Shift (ppm), Carbonyl Carbons | 170 - 185 |

| IR | Vibrational Frequency (cm⁻¹), C=O Stretch | 1720 - 1750 |

| UV-Vis | Wavelength of Max. Absorption (λmax, nm) | 280 - 320 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific computational modeling.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, static molecule, molecular dynamics (MD) simulations allow for the study of its behavior over time in a more realistic environment.

Solvent Effects on Molecular Behavior

The behavior of this compound in a solution is significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. This approach treats the solvent as a continuous medium characterized by its dielectric constant, allowing for the study of how different environments affect the molecule's geometric and electronic properties.

Theoretical studies on analogous compounds demonstrate that solvents can alter molecular geometry, vibrational frequencies, and charge distribution. For instance, methods like the self-consistent reaction-field (SCRF) are used to investigate these influences. The solubility of related chloro-substituted heterocyclic compounds has been shown to be dependent on the nature of the solvent, a factor crucial for any potential therapeutic application. researchgate.net By applying these computational techniques, researchers can predict how the polarity and hydrogen-bonding capabilities of a solvent will impact the stability and reactivity of this compound, providing essential data for its handling and formulation.

Molecular Docking Studies of Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as an analogue of this compound, and a biological target, typically a protein or nucleic acid.

Ligand-Target Interaction Profiling

Docking studies on isatin (B1672199) analogues have profiled their interactions with a wide array of biological targets, including various kinases, proteases, and other enzymes. mdpi.comresearchgate.netmdpi.com These studies reveal that isatin derivatives can act as inhibitors by binding to the active sites of these proteins. For example, isatin compounds have been shown to interact with viral polymerase enzymes and kinases like Cyclin-Dependent Kinase 2 (CDK2). mdpi.commdpi.com The interaction profile typically involves a network of hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.com In some cases, isatin itself can modulate protein-protein interactions by binding at the interface of two protein partners, as seen with human ferrochelatase and adrenodoxin reductase. nih.gov This highlights the versatility of the isatin scaffold in targeting diverse biological macromolecules.

Binding Affinity Predictions and Scoring Functions

A critical aspect of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and its target. This is typically expressed through scoring functions that calculate a value, often in kcal/mol. For isatin analogues, docking studies have yielded a range of binding affinity scores against different targets. For example, the binding affinity (ΔG) of substituted isatin derivatives towards the CDK2 active site has been calculated, with values around -8.9 kcal/mol for the parent compound. mdpi.com Similarly, docking of s-triazine-isatin hybrids with DNA revealed docking scores ranging from -8.5 to -10.3 kcal/mol. nih.gov These scores are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. The binding strength can also be quantified by the association constant (Kb), where higher values indicate a stronger binding interaction. nih.gov

| Isatin Analogue | Target | Scoring Function/Parameter | Reported Value | Reference |

|---|---|---|---|---|

| Non-substituted Isatin Derivative | CDK2 | Binding Affinity (ΔG) | -8.9 kcal/mol | mdpi.com |

| 5-Nitroisatin Derivative | CDK2 | Binding Affinity (ΔG) | Higher than -8.9 kcal/mol | mdpi.com |

| s-Triazine-isatin Hybrids | DNA (PDB ID: 3EY0) | Docking Score | -8.5 to -10.3 kcal/mol | nih.gov |

| 3-Trifluoromethyl-substituted s-triazine-isatin Hybrid | DNA | Docking Score | -10.3 kcal/mol | nih.gov |

| Imidazolidine/Thiazolidine-based Isatin Derivatives | DNA | Binding Constant (Kb) | Order of 104 to 105 M-1 | nih.govnih.gov |

Active Site Characterization and Residue Interactions

Detailed analysis of docking results allows for the characterization of the target's active site and the specific amino acid residues that interact with the ligand. For isatin analogues binding to CDK2, key interactions include hydrogen bonds with the backbone atoms of residues such as GLU81 and LEU83. mdpi.com In the case of the ferrochelatase/adrenodoxin reductase complex, modeling suggests isatin binds at the interface, forming hydrogen bonds with residues from both proteins. nih.gov For imidazolidine and thiazolidine-based isatin derivatives interacting with DNA, studies have identified partial intercalation and groove-binding modes, with interactions involving specific base pairs like DG(B14) and DC(A11). nih.gov These detailed interaction maps are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Conceptual Framework for Analogues)

QSAR and pharmacophore modeling are computational strategies used to establish a relationship between the chemical structures of compounds and their biological activities. These models provide a conceptual framework for designing new analogues with improved properties.

QSAR studies on isatin derivatives have successfully developed models that correlate structural features with biological activities such as anticancer and antimicrobial effects. ubbcluj.roresearchgate.net These models often use descriptors related to the molecule's topographical, electronic, and physical properties. ubbcluj.ro For example, a QSAR model might reveal that the presence of halogen atoms or the lipophilicity of certain substituents positively influences the cytotoxic activity of isatin compounds. researchgate.net Such models can predict the activity of newly designed molecules, thereby reducing the need for extensive synthesis and testing. ubbcluj.ro

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For isatin and its analogues, pharmacophore models have been developed for various activities, including inhibition of amyloid-beta aggregation. ub.edu A typical pharmacophore for an isatin-based inhibitor might include features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings arranged in a specific spatial orientation. nih.govresearchgate.netnih.gov These models serve as 3D queries to search for new, structurally diverse compounds with the potential for the desired biological activity and provide a framework for understanding the structure-activity relationships within a series of analogues. ub.edu

Chemical Applications and Mechanistic Investigations of 5 Chloro 1 Isopentylindoline 2,3 Dione and Analogues

Role as Synthetic Intermediates in Organic Synthesis

5-Chloro-1-isopentylindoline-2,3-dione and related N-substituted 5-chloroisatins are highly valuable intermediates in organic synthesis, primarily due to the reactivity of the ketone group at the C3 position. This reactivity allows for the construction of complex molecular architectures, particularly spirocyclic systems.

Isatin (B1672199) derivatives are extensively used as precursors for synthesizing a wide array of spirooxindoles, a class of compounds with significant biological activities. beilstein-journals.org The reaction of an N-alkylated isatin with an appropriate substrate can lead to the formation of a spiro center at the C3 carbon of the oxindole (B195798) ring. For instance, a one-pot, three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid has been developed to produce novel spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.org This methodology highlights the utility of the isatin core in multicomponent reactions, which are prized for their efficiency and atom economy. beilstein-journals.org

Furthermore, the isatin scaffold is a key component in 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic compounds. imist.ma N-substituted isatins can react with in situ generated azomethine ylides to form spirooxindole-pyrrolidine derivatives. nih.govresearchgate.net For example, the reaction between substituted isatins (such as 5-fluoroisatin (B27256) or 5-nitroisatin) and an amino acid like (2S)-octahydro-1H-indole-2-carboxylic acid generates an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. nih.gov This approach allows for the stereoselective synthesis of di-spirooxindole analogues containing multiple stereocenters. nih.govresearchgate.net

Specifically, N-alkylated 5-chloro-isatins serve as crucial dipolarophiles in these cycloaddition reactions. The reaction of 1-allyl-5-chloro-indole-2,3-dione with aryl nitrile oxides (as 1,3-dipoles) provides a direct route to novel isoxazoline-containing spiro-indoline systems. imist.ma These synthetic strategies underscore the importance of 5-chloro-isatin derivatives as versatile platforms for generating molecular diversity and accessing complex, biologically relevant heterocyclic structures. nih.govresearchgate.net

Corrosion Inhibition Studies for Related 5-Chloro-N-alkylated Indoline-2,3-diones

Several 5-Chloro-N-alkylated indoline-2,3-dione derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and phosphoric acid (H3PO4). jmaterenvironsci.comresearchgate.netimist.maresearchgate.net These organic molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.netnih.gov The inhibition efficiency is influenced by the molecular structure of the inhibitor, its concentration, and the surrounding temperature. researchgate.netresearchgate.net Studies on compounds such as 5-chloro-1-octylindoline-2,3-dione and 1-allyl-5-chloro-indoline-2,3-dione have demonstrated significant reductions in corrosion rates. imist.maresearchgate.net

The efficacy of 5-Chloro-N-alkylated indoline-2,3-diones as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface. This adsorption process involves the displacement of water molecules from the surface and the subsequent interaction of the inhibitor molecules with the metal. imist.ma The adsorption mechanism can be elucidated by fitting experimental data to various adsorption isotherms.

Research has consistently shown that the adsorption of these compounds on mild steel surfaces is well-described by the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.netimist.maresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). The negative values of ΔG°ads calculated in these studies indicate a spontaneous adsorption process. imist.ma The magnitude of ΔG°ads can also suggest the type of interaction: values around -20 kJ/mol are typically associated with physisorption (electrostatic interactions), while values around or more negative than -40 kJ/mol suggest chemisorption, which involves charge sharing or transfer between the inhibitor molecules and the metal surface to form a coordinate-type bond. researchgate.net For instance, the adsorption of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione was identified as being mainly chemisorption. researchgate.net The presence of heteroatoms (N, O) and the π-electrons in the aromatic ring of the isatin structure facilitates these strong interactions with the d-orbitals of iron on the steel surface. imist.maekb.eg

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors and understanding their mechanism of action. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two widely used methods.

Potentiodynamic polarization studies for various 5-chloro-N-alkylated indoline-2,3-diones have shown that these compounds act as mixed-type inhibitors. jmaterenvironsci.comresearchgate.netimist.maresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comresearchgate.net The addition of the inhibitor leads to a significant decrease in the corrosion current density (Icorr) and a shift in the corrosion potential (Ecorr). jmaterenvironsci.comjmaterenvironsci.com

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the inhibitor's protective properties. In the presence of inhibitors like 5-chloro-1-octylindoline-2,3-dione, Nyquist plots show an increase in the diameter of the semicircle, which corresponds to an increase in the charge-transfer resistance (Rct). researchgate.netjmaterenvironsci.com A higher Rct value signifies a slower corrosion process due to the formation of the protective inhibitor film on the metal surface. jmaterenvironsci.commdpi.com Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer as the inhibitor molecules adsorb and displace water molecules. jmaterenvironsci.com

| Inhibitor Compound | Medium | Concentration (M) | Inhibition Efficiency (%) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | 1M H3PO4 | 10-3 | 91 | Mixed | jmaterenvironsci.comresearchgate.net |

| 5-chloro-1-octylindoline-2,3-dione | 1M HCl | 10-3 | ~90 | Mixed | researchgate.net |

| 1-allyl-5-chloro-indoline-2,3-dione | 1M HCl | 10-3 | 88.6 | Mixed | imist.ma |

To visually confirm the formation of a protective layer on the metal surface, surface analysis techniques like Scanning Electron Microscopy (SEM) are employed. SEM micrographs provide a direct comparison of the morphology of the mild steel surface before and after exposure to the corrosive medium, both with and without the inhibitor.

In the absence of an inhibitor, the steel surface exposed to an acidic solution typically shows significant damage, characterized by a rough, pitted, and highly corroded appearance. jmaterenvironsci.comresearchgate.net However, when the steel is immersed in the acid containing an effective concentration of a 5-chloro-N-alkylated indoline-2,3-dione inhibitor, the SEM images reveal a much smoother and less damaged surface. researchgate.netresearchgate.netresearchgate.net This observation provides strong evidence for the formation of a stable, protective film of the inhibitor molecules adsorbed on the steel surface, which effectively shields it from the aggressive acid attack. researchgate.net

Mechanistic Insights into Molecular Interactions with Biological Targets (Focus on Chemical Principles)

Analogues of this compound are of significant interest in medicinal chemistry due to their ability to interact with and inhibit various biological targets, particularly enzymes. The isatin core is a recognized pharmacophore that can engage in multiple types of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with the amino acid residues within an enzyme's active site. bohrium.comnih.gov These interactions are fundamental to their inhibitory activity against enzymes implicated in various diseases, including neurodegenerative disorders.

Isatin derivatives have been extensively studied as inhibitors of several key enzymes, including cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B). medjchem.comnih.govtandfonline.com

Cholinesterase Inhibition: AChE and BChE are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. bohrium.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Isatin derivatives bearing a chlorine atom at the C-5 position have shown potent inhibitory activity against AChE. bohrium.com For example, a 5-chloro isatin derivative bearing a morpholine (B109124) moiety (IHM2) was found to be a highly active inhibitor of human AChE with an IC50 value of 1.60 µM. bohrium.com Molecular docking studies revealed that this compound binds within the active site gorge of AChE, forming hydrogen bonds with residues like Phe295 and Ser293, and engaging in π-π stacking interactions with Phe338. bohrium.com Kinetic studies on related isatin derivatives have shown them to be mixed-type inhibitors of AChE, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. medjchem.com For BChE, the 3-oxo group on the isatin ring appears to be crucial for inhibition, with molecular docking suggesting key hydrogen bonds with Ser198 and His438 of the BChE catalytic triad. tandfonline.com

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. Selective inhibition of MAO-B is a strategy for treating Parkinson's disease. acs.org Isatin itself is a known reversible inhibitor of both MAO isoforms, with a preference for MAO-B. acs.orgresearchgate.net Substitutions on the isatin ring, particularly at the C-5 position, can significantly enhance potency and selectivity for MAO-B. acs.orgresearchgate.net For instance, isatin-based hydrazone derivatives have been synthesized and evaluated, with some compounds showing potent MAO-B inhibition with IC50 values in the nanomolar range. nih.gov Kinetic analyses often reveal a reversible mode of inhibition. nih.gov Molecular docking studies on the interaction between an isatin-based inhibitor and MAO-B have highlighted the importance of hydrogen bonding from the imino nitrogen and π-π stacking of the isatin phenyl ring for stabilizing the enzyme-ligand complex and achieving effective inhibition. nih.gov

| Compound Class/Analogue | Target Enzyme | Inhibition Value (IC50 / Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 5-Chloro isatin-morpholine hydrazone (IHM2) | Human AChE | IC50 = 1.60 µM | Not specified | bohrium.com |

| 5,7-Dibromo-4-iodoisatin | AChE | Ki = 2.52 µM | Mixed-type | medjchem.com |

| 5,7-Dibromo-4-iodoisatin | BChE | Ki = 4.49 µM | Dual | medjchem.com |

| N-octyl isatin (4i) | BChE | IC50 = 3.77 µM | Not specified | tandfonline.com |

| Isatin-hydrazone derivative (IS7) | MAO-B | IC50 = 0.082 µM | Not specified | nih.gov |

| Isatin-hydrazone derivative (IS15) | MAO-A | IC50 = 1.852 µM | Not specified | nih.gov |

| 5-(4-phenylbutyl)isatin | MAO-B | IC50 = 0.66 nM | Not specified | researchgate.net |

Ligand-Receptor Interaction Dynamics

The interaction of ligands with their biological receptors is a dynamic process governed by a multitude of factors including the three-dimensional structure of both the ligand and the receptor's binding site, the nature of the intermolecular forces involved, and the conformational changes that occur upon binding. For this compound and its analogues, these interactions are crucial for their biological activity.

Research into the ligand-receptor dynamics of closely related chloroindole structures provides valuable insights. For instance, studies on synthetic cannabinoids with a chloroindole core have demonstrated that the position of the chlorine atom significantly influences binding affinity to human cannabinoid receptors (hCB1). Specifically, substitutions at the 5-position of the indole (B1671886) ring, as seen in this compound, have been shown to be detrimental to binding affinity at the hCB1 receptor compared to substitutions at other positions. This suggests that the steric and electronic properties imparted by the chlorine at the C5 position may create unfavorable interactions within the receptor's binding pocket.

The dynamic nature of these interactions is highlighted by the conformational flexibility of both the ligand and the receptor. The isopentyl chain of this compound can adopt various conformations, and the ability of the receptor to accommodate these, along with any induced-fit changes, will ultimately determine the stability of the ligand-receptor complex and the subsequent biological response.

| Compound Analogue | Receptor/Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 5-chloro-indole-2-carboxylate derivative | BRAFV600E | Trp531, Phe583, Val471, Cys532, Lys483 | Pi-stacking, Hydrophobic, Halogen bond, Ionic, Hydrogen bond |

| 5-chloroindole synthetic cannabinoid | hCB1 | Not specified | Reduced binding affinity observed |

Structure-Mechanism Relationships for Diverse Chemical Processes

The chemical reactivity and mechanistic pathways of this compound are intrinsically linked to its molecular structure. The indoline-2,3-dione core, also known as isatin, is a privileged scaffold in organic synthesis due to its versatile reactivity. The presence of the electron-withdrawing chlorine atom at the 5-position and the isopentyl group at the 1-position further modulates its chemical behavior.

The isatin core possesses two electrophilic carbonyl groups at positions 2 and 3, and a reactive C-H bond at the 3-position if it were a hydroxyl group, making it susceptible to a variety of chemical transformations. The chlorine atom at the 5-position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at this position, enabling the synthesis of diverse analogues. The isopentyl group at the N1 position, being a simple alkyl chain, is relatively inert but can influence the solubility and steric environment of the molecule, which in turn can affect reaction rates and outcomes.

One of the key chemical processes involving the isatin scaffold is its participation in condensation reactions. The C3-carbonyl group readily reacts with primary amines and other nucleophiles to form Schiff bases and related derivatives. This reactivity is fundamental to the synthesis of a vast number of heterocyclic compounds with potential biological activities.

Furthermore, the indoline-2,3-dione system can undergo various cycloaddition reactions. For instance, derivatives of 5-chloroisatin (B99725) have been utilized in 1,3-dipolar cycloadditions to construct novel heterocyclic systems. The electron-deficient nature of the isatin core makes it a good dienophile or dipolarophile in such reactions.

The structure-mechanism relationship is also evident in the synthetic routes to these compounds. The N-alkylation of 5-chloroisatin with an appropriate isopentyl halide is a common method for the synthesis of this compound. The conditions for this reaction, such as the choice of base and solvent, can significantly impact the yield and purity of the product, highlighting the influence of the reaction mechanism on the synthetic outcome.

| Reactive Site | Type of Reaction | Structural Influence | Potential Products |

|---|---|---|---|

| C5-Cl | Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing nature of the dione (B5365651) activates the ring. | 5-substituted analogues (e.g., with amines, alkoxides). |

| C3-Carbonyl | Condensation | Electrophilicity of the carbonyl carbon. | Schiff bases, spirocyclic compounds. |

| Indole Ring | Cycloaddition | Electron-deficient pi-system. | Fused heterocyclic systems. |

| N1-Position | N-Alkylation (in synthesis) | Acidity of the N-H proton in the precursor (5-chloroisatin). | N-substituted isatins. |

Future Research Perspectives and Emerging Directions in 5 Chloro 1 Isopentylindoline 2,3 Dione Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of N-alkylated isatins often involves harsh reaction conditions, toxic solvents, and stoichiometric use of bases, leading to significant environmental concerns. nih.govpatsnap.com Future research will increasingly focus on "green" alternatives that are more efficient, safer, and sustainable.

Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique offers substantial advantages over conventional heating by dramatically reducing reaction times and often improving yields. nih.gov For the N-isopentylation of 5-chloroisatin (B99725), microwave irradiation in the presence of bases like K₂CO₃ or Cs₂CO₃ with minimal amounts of high-boiling point solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) represents a promising green approach. nih.govresearchgate.net

Eco-Friendly Solvents: The use of alternative reaction media is a cornerstone of green chemistry. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a non-toxic, biodegradable, and recyclable solvent for synthesizing N-alkyl isatins. researchgate.net Its properties as a phase transfer catalyst can further enhance reaction efficiency, eliminating the need for hazardous catalysts. researchgate.net

Catalyst-Free and Base-Free Conditions: The development of synthetic protocols that operate under catalyst-free and base-free conditions, especially in aqueous media, is a significant goal. nih.gov Microwave irradiation has been successfully used for the synthesis of isatin (B1672199) derivatives in water without any catalyst, a methodology that could be adapted for 5-Chloro-1-isopentylindoline-2,3-dione. nih.gov

A comparative look at conventional versus green methodologies highlights the potential for improvement:

| Parameter | Conventional N-Alkylation | Microwave-Assisted (Method A) |

| Heating Method | Oil Bath / Heating Mantle | Microwave Irradiation |

| Typical Reaction Time | Several hours to days | Minutes |

| Solvents | DMF, Acetonitrile, etc. | Few drops of DMF or NMP |

| Bases | NaH, NaOH, K₂CO₃ | K₂CO₃, Cs₂CO₃ |

| Energy Efficiency | Lower | Higher |

| Yields | Variable | Generally Moderate to High |

Data compiled from studies on N-alkylation of isatin. nih.govacs.org

Future efforts will likely focus on optimizing these green methods for industrial-scale production, ensuring both economic viability and environmental responsibility. patsnap.com

Exploration of Novel Chemical Reactivity and Catalytic Applications

The chemical versatility of the isatin core is well-documented, with reactivity centered around the C3-carbonyl group, the enolizable N-H proton (absent in this N-alkylated compound), and the aromatic ring. nih.govresearchgate.net For this compound, the presence of the chloro and isopentyl groups introduces electronic and steric modifications that can be exploited for novel chemical transformations.

Emerging research directions include:

Asymmetric Catalysis: The C3-carbonyl group is an ideal electrophilic site for asymmetric nucleophilic additions. Future work could involve the use of chiral catalysts, such as indium-based systems, for reactions like enantioselective allylations to produce chiral 3-hydroxy-3-allyl-indolin-2-one derivatives. nih.gov These chiral building blocks are valuable for synthesizing complex molecules. nih.govresearchgate.net

Cycloaddition Reactions: The isatin scaffold can participate in various cycloaddition reactions. nih.gov For instance, 1,3-dipolar cycloadditions with azides or nitrile oxides can be used to construct novel spiro-heterocyclic systems fused at the C3-position. internationaljournalssrg.orgsemanticscholar.org The specific electronic nature of the 5-chloro-substituted ring will influence the regioselectivity and rate of these reactions. internationaljournalssrg.org

Multicomponent Reactions (MCRs): Isatins are excellent substrates for MCRs, which allow for the rapid construction of molecular complexity from simple starting materials in a single step. nih.gov Designing new MCRs involving this compound, for example, with amino acids and acetylenic esters, could lead to diverse libraries of spirooxindoles. nih.gov

Ring-Expansion Reactions: Catalytic ring-expansion reactions, perhaps using diazoesters, could transform the indoline-2,3-dione core into valuable quinoline (B57606) derivatives. nih.gov

The exploration of these reactions will not only expand the synthetic utility of this compound but also generate novel molecular architectures with potentially unique properties.

Advanced Integrated Experimental and Computational Approaches

The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for understanding and predicting chemical behavior. For this compound, this integrated approach is crucial for rational design and mechanistic elucidation. nih.gov

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are invaluable for probing the molecular properties of halogenated isatin derivatives. jetir.orgmdpi.com These studies can predict geometric parameters, vibrational frequencies (FT-IR), NMR chemical shifts, and electronic transitions (UV-Vis spectra). jetir.orgmdpi.com Furthermore, DFT can be used to calculate global reactivity descriptors (e.g., HOMO-LUMO gap, chemical potential, electrophilicity), which help explain the reactivity and regioselectivity observed in reactions like 1,3-dipolar cycloadditions. internationaljournalssrg.orgnih.gov

| Computational Parameter | Significance in Reactivity Studies |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

| Chemical Potential (µ) | Measures the escaping tendency of electrons; relates to electronegativity. nih.gov |

| Global Electrophilicity (ω) | Quantifies the electrophilic nature of a molecule. nih.gov |

| Fukui Indices | Identify the most electrophilic and nucleophilic sites within a molecule. internationaljournalssrg.org |

These parameters are commonly calculated using DFT to predict reaction outcomes. internationaljournalssrg.orgnih.gov

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational tools are essential. Molecular docking can predict the binding modes and affinities of isatin derivatives to biological targets, while molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. nih.govnih.govresearchgate.net This allows for the rational design of more potent and selective molecules.

Spectroscopic Correlation: Integrating experimental spectroscopic data (NMR, IR) with theoretically calculated values serves as a robust method for structural confirmation. internationaljournalssrg.orgjyu.fi Discrepancies between experimental and theoretical data can often reveal subtle structural features or intermolecular interactions.

By combining these computational methods with empirical studies, researchers can gain a deeper, atom-level understanding of the structure-property relationships governing the chemistry of this compound. jetir.org

Potential for Functional Materials and Supramolecular Chemistry

The unique combination of a halogenated aromatic system, a polar lactam core, and a flexible alkyl chain gives this compound properties that are attractive for materials science.

Emerging areas of exploration include:

Corrosion Inhibitors: Isatin derivatives have been identified as effective corrosion inhibitors for metals, a property attributed to their ability to adsorb onto the metal surface and form a protective layer. nih.gov The presence of heteroatoms (N, O) and the aromatic ring facilitates this interaction. The 5-chloro and N-isopentyl groups could modulate the electronic density and solubility, potentially enhancing this inhibitory action.

Fluorescent Sensors: The isatin scaffold is a component of certain fluorescent dyes. nih.gov Future research could explore the synthesis of derivatives of this compound that exhibit fluorescence, potentially leading to the development of chemical sensors for detecting specific ions or molecules.

Supramolecular Assembly: The isatin structure is capable of forming non-covalent interactions, such as hydrogen bonds (in N-H isatins) and π–π stacking interactions. nih.govresearchgate.net Although the N-H is absent in the target molecule, the polarized carbonyl groups and the chloro-substituted aromatic ring can still participate in dipole-dipole and π–π stacking interactions. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts, guiding the design of self-assembling systems and crystal engineering efforts. mdpi.comjyu.fi

By leveraging these properties, this compound could serve as a foundational building block for creating novel organic materials with tailored electronic, optical, or self-assembly characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Chloro-1-isopentylindoline-2,3-dione, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution of 5-chloroisatin with isopentyl halides under phase-transfer catalysis (PTC). For example, a reaction using K₂CO₃ as a base, tetrabutylammonium bromide (TBAB) as a catalyst, and DMF as the solvent at room temperature yields the product. Purification via column chromatography (ethyl acetate/hexane) ensures high purity . Optimization includes adjusting equivalents of reagents (e.g., 1.2 eq of alkylating agent), solvent volume, and reaction time to maximize yield while minimizing side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be analyzed?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at position 5, isopentyl chain at N1) by analyzing aromatic proton shifts (~6.8–7.5 ppm) and alkyl group signals (~1.0–2.0 ppm).

- IR Spectroscopy : Identify carbonyl stretches (~1700–1750 cm⁻¹ for the 2,3-dione moiety).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- TLC : Monitor reaction progress using ethyl acetate/hexane eluents .

Q. What are the key structural features of this compound revealed by X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals planarity of the indoline-2,3-dione core, with bond lengths (e.g., C=O at ~1.21–1.23 Å) and angles consistent with conjugated carbonyl systems. The isopentyl chain adopts a gauche conformation, minimizing steric hindrance. Hydrogen bonding or π-π interactions may stabilize the crystal lattice, as seen in analogous halogenated indoline derivatives .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?

- Methodology : Discrepancies (e.g., unexpected NOE correlations in NMR vs. SCXRD data) require iterative refinement. Use programs like SHELXL to adjust anisotropic displacement parameters and validate hydrogen bonding networks. Cross-validate with DFT calculations to reconcile electronic effects (e.g., chlorine’s electron-withdrawing impact on aromatic ring geometry) .

Q. What strategies are effective for optimizing regioselectivity in halogenated indoline derivatives during synthesis?

- Methodology :

- Directing Groups : Introduce temporary protecting groups to steer halogenation to specific positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 5-position.

- Catalytic Systems : Use Cu(I) catalysts for Ullmann-type coupling to install isopentyl groups selectively .

Q. How do structural modifications (e.g., halogenation, alkyl chain length) influence the biological activity of this compound?

- Methodology :

- Pharmacophore Mapping : Compare IC₅₀ values against analogs (e.g., 5-bromo or 7-iodo derivatives) to assess halogen size/electronegativity effects.

- Molecular Docking : Simulate interactions with target proteins (e.g., anticonvulsant receptors) using SCXRD-derived geometries. Chlorine’s hydrophobic pocket occupancy and isopentyl’s lipid solubility enhance blood-brain barrier penetration .

Q. What advanced crystallographic tools (e.g., SHELX suite) are essential for resolving complex structures of halogenated indoline derivatives?

- Methodology :

- SHELXT : Automates space-group determination and initial structure solution from diffraction data.

- SHELXL : Refines anisotropic thermal parameters and models disorder in flexible alkyl chains. For example, high-resolution data (R factor < 0.05) ensures precise localization of chlorine and oxygen atoms .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies for this compound?

- Methodology :

- Batch Variability : Verify purity via HPLC (>98%) and control synthetic batches rigorously.

- Assay Conditions : Replicate experiments under standardized protocols (e.g., fixed pH, temperature).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural features (e.g., crystallographic torsion angles) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.